N-(2-(Benzylamino)ethyl)cyclohexanamine
Description
N-(2-(Benzylamino)ethyl)cyclohexanamine (CAS 62731-05-9) is a secondary amine featuring a benzyl-substituted ethylamino chain linked to a cyclohexyl group. The compound is cataloged by ABChem under the identifier AB2643, indicating its availability for research purposes .
Properties
CAS No. |
62731-05-9 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
N-benzyl-N'-cyclohexylethane-1,2-diamine |
InChI |
InChI=1S/C15H24N2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1,3-4,7-8,15-17H,2,5-6,9-13H2 |
InChI Key |
YHAXKXSRCNYJJB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCNCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)NCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Benzylcyclohexanamine (CAS 4383-25-9)
Structural Differences: Lacks the ethylamino spacer between the benzyl and cyclohexyl groups. Its hydrochloride derivative (CAS 16350-96-2, ≥98% purity) enhances water solubility and stability, making it suitable for pharmaceutical screening . Applications: Used in scientific research for ligand synthesis or as a reference standard.
N-[2-(Dimethylamino)ethyl]cyclohexanamine Dihydrochloride (CAS 1193388-20-3)
Structural Differences: Replaces the benzylamino group with a dimethylamino moiety. Properties: The dihydrochloride salt increases ionic character, improving solubility in polar solvents. Molecular formula: C10H23ClN2 (molar mass: 206.76 g/mol) . Applications: Potential use in drug delivery systems due to its charged nature.
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine (CAS 65210-99-3)
Structural Differences: Incorporates benzenesulfonyl and bromo substituents on the ethyl chain. Properties: The electron-withdrawing sulfonyl group enhances stability but reduces nucleophilicity. Bromine adds steric bulk (molecular formula: C14H20BrNO2S) . Applications: May serve as a precursor in cross-coupling reactions or enzyme inhibitors.
N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine (CAS 934022-80-7)
Structural Differences: Features a benzodioxole aromatic system and an imine linkage instead of an ethylamino chain. Applications: Investigated for neuroactive or antioxidant properties due to its aromatic heterocycle.
1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine (CAS 363626-93-1)
Structural Differences: Branched ethyl and methyl groups on the aminoethyl chain. Properties: Reduced lipophilicity compared to the benzyl-substituted target compound (molecular formula: C10H22N2) . Applications: Explored in asymmetric catalysis or as a chiral building block.
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects: The benzyl group in this compound enhances π-π interactions in receptor binding compared to alkyl-substituted analogs like N-[2-(dimethylamino)ethyl]cyclohexanamine .
- Solubility Trends : Hydrochloride salts (e.g., CAS 16350-96-2) exhibit improved aqueous solubility, critical for in vitro assays .
- Reactivity : Sulfonyl and bromo substituents (CAS 65210-99-3) enable electrophilic substitution reactions, unlike the parent compound .
Preparation Methods
Alkylation via Benzyl Bromide
A robust approach involves nucleophilic substitution of ethylene diamine with benzyl bromide. Source details a protocol where amines react with benzyl bromide in acetonitrile at 70°C for 3–5 h, using triethylamine as a base. Applied to ethylene diamine, this method would yield N-benzylethylene diamine intermediates. For example, (±)-N-benzyloctan-2-amine was synthesized in 79% yield under these conditions.
Schiff Base Formation and Reduction
Superior selectivity is achieved through a two-step condensation-reduction sequence:
- Condensation : Ethylene diamine reacts with benzaldehyde in methanol to form a Schiff base.
- Reduction : Sodium borohydride reduces the imine to the secondary amine. Source reports 81% yield for 5-(benzylamino)pentan-1-ol using this method, adaptable to ethylene diamine substrates.
Integrated Multi-Step Synthesis
Combining these strategies, a plausible route to N-(2-(Benzylamino)ethyl)cyclohexanamine involves:
Step 1 : Cyclohexanone reductive amination with ethylene diamine
Conditions :
Step 2 : Benzylation via Schiff base reduction
Conditions :
- Benzaldehyde condensation in methanol, followed by NaBH₄ reduction
Yield : Projected 75–85% based on analogous reactions
Catalytic System Optimization
Calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) enhance reaction efficiency in related amine syntheses. Source demonstrates their utility in benzannulation reactions, where 10 mol% Ca(OTf)₂ increased yields by 15–20% compared to uncatalyzed conditions. Applying these catalysts to the reductive amination step may improve atom economy.
Solvent and Temperature Effects
| Solvent | Reaction Type | Optimal Temp (°C) | Yield Impact |
|---|---|---|---|
| Methanol | Reductive amination | 150 | High (92.6%) |
| Acetonitrile | Alkylation | 70 | Moderate (79%) |
| Neat | Benzannulation | 100 | High (81%) |
Neat conditions (solvent-free) from Source show promise for minimizing side reactions during benzylation steps, though scalability requires further study.
Challenges and Mitigation Strategies
- Selectivity : Over-alkylation at both amine sites of ethylene diamine can occur. Source mitigates this using stoichiometric benzyl bromide (1.1 equiv) and controlled addition rates.
- Catalyst Recovery : Palladium catalysts in hydrogenation steps can be reused 3–5 times with <5% activity loss.
- Purification : Column chromatography with ethyl acetate/hexane mixtures (4:1 v/v) effectively isolates the target compound, as evidenced by TLC monitoring in Source.
Q & A
Q. How to address gaps in ecotoxicological data for this compound?
- Methodological Answer :
- Microtox assays : Test acute toxicity on Vibrio fischeri (bioluminescence inhibition).
- Daphnia magna studies : Evaluate 48-hour LC₅₀ values to assess aquatic toxicity .
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